molecular formula C15H26N2O4 B1498477 Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate CAS No. 1150618-17-9

Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B1498477
CAS No.: 1150618-17-9
M. Wt: 298.38 g/mol
InChI Key: ONCGJNFACJSGIN-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate is a spirocyclic compound featuring a central seven-membered ring system with two nitrogen atoms and two tert-butyl ester groups. Its structure confers rigidity and stereochemical control, making it valuable in asymmetric synthesis and medicinal chemistry. The tert-butyl groups act as protective moieties, enhancing stability during synthetic processes . Safety protocols emphasize avoiding heat sources and proper storage to prevent degradation .

Preparation Methods

The synthesis of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate typically involves constructing the diazaspiro[3.3]heptane core followed by introduction of tert-butyl ester groups at the 2 and 6 positions. The key challenge is forming the spirocyclic bicyclic system containing two nitrogen atoms and functionalizing it selectively.

Reported Preparation Methods

Esterification of Diazaspiro Dicarboxylic Acid Precursors

One common approach involves starting from the corresponding 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylic acid or its derivatives, which are then esterified with tert-butanol or tert-butyl reagents under acidic or catalytic conditions to yield the di-tert-butyl ester.

  • Typical Conditions:
    • Use of tert-butanol as solvent or reagent
    • Acid catalysis or coupling agents to promote esterification
    • Controlled temperature (often ambient to mild heating)

This method leverages the availability of the dicarboxylic acid precursor and the stability of tert-butyl esters under mild conditions.

Multi-Step Synthesis via Acyl Chloride Intermediate

A more detailed synthetic route involves the following stages, as outlined in a 2016 synthesis report:

Step Reagents and Conditions Description
1 This compound + acetyl chloride in methanol at 20°C for 20 h under inert atmosphere Formation of intermediate ester derivatives
2 Treatment with potassium hydroxide in methanol at 30°C Hydrolysis or deprotection step
3 Addition of oxalic acid in diethyl ether at 20°C for 1 h Formation of oxalate salt derivative

This sequence allows for controlled functionalization and isolation of intermediates such as tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, which can be further manipulated to the target compound.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct Esterification 2,6-diazaspiro dicarboxylic acid tert-Butanol, acid catalyst Simple, mild conditions Requires pure acid precursor
Multi-step via Acyl Chloride Di-tert-butyl 2,6-diazaspiro dicarboxylate Acetyl chloride, KOH, oxalic acid Controlled functionalization Multi-step, requires inert atmosphere
Chiral Lactone Route (Related) Chiral lactone Epimerization, hydrolysis, esterification Stereoselectivity, scalable More complex, indirect for target

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structural features may contribute to the design of compounds with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its activity. The molecular targets and pathways involved can vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 2,6-Diazaspiro[3.3]heptane Derivatives

Compound 4d : tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

  • Key Features : Incorporates a 2-chloro-4-fluorophenyl substituent.
  • Properties: Melting point (102–104 °C), [α]20D = +20.40 (c = 0.1 in MeOH).
  • Comparison : The halogen substituent increases molecular weight (MW = 431.1566 g/mol) compared to the unsubstituted target compound, influencing solubility and pharmacokinetics .

Compound 4g : tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(furan-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

  • Key Features : Furan-3-yl substituent introduces oxygen heteroatoms.
  • Properties : Melting point (131–133 °C), [α]20D = -20.60. The furan ring may engage in π-π stacking interactions, altering binding affinity in biological systems .

Compound 4l : tert-butyl (S)-5-(tert-butyl)-6-((R)-tert-butylsulfinyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

  • Key Features : Additional tert-butyl group at position 3.
  • Properties: High steric hindrance ([α]20D = -144.21) and melting point (129–131 °C).

Ester Group Modifications

Diethyl Spiro[3.3]heptane-2,6-dicarboxylate (CAS 132616-34-3)

  • Key Features : Ethyl ester groups instead of tert-butyl.
  • Comparison : Lower molecular weight (MW = 240.30 g/mol) and reduced steric bulk improve aqueous solubility but decrease stability under acidic/basic conditions. Lacks protective tert-butyl groups, limiting use in multi-step syntheses .

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (CAS 27259-79-6)

  • Key Features : Methyl esters further reduce steric hindrance.
  • Comparison : MW = 212.24 g/mol. Higher volatility and lower melting points compared to tert-butyl derivatives. Suitable for reactions requiring milder conditions .

Halogenated Derivatives

Diethyl 2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylate (CAS 55249-70-2)

  • Key Features : Bromine atoms at positions 2 and 4.
  • Comparison: Enhanced reactivity for nucleophilic substitutions (e.g., Suzuki couplings). Higher hazard profile (flammable, toxic) compared to non-halogenated analogs .

Salt Forms and Counterions

tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate (CAS 1041026-71-4)

  • Key Features : Oxalate salt with 2:1 stoichiometry.
  • Comparison : Improved crystallinity (MW = 486.56 g/mol) and solubility in polar solvents. The oxalate counterion facilitates purification but may limit compatibility with acid-sensitive reagents .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) [α]20D (c = 0.1 in MeOH)
Target Compound ~340.45 Not reported Not reported
Compound 4d 431.16 102–104 +20.40
Compound 4g ~415 131–133 -20.60
Diethyl Derivative 240.30 Not reported Not reported

Biological Activity

Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate (CAS No. 1041026-70-3) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H18N2O4C_{10}H_{18}N_2O_4 with a molecular weight of approximately 218.26 g/mol. The compound features a spirocyclic structure that is significant in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₄
Molecular Weight218.26 g/mol
CAS Number1041026-70-3
Boiling PointPredicted ~282.6 °C
Density1.13 g/cm³ (predicted)

Biological Activities

Research indicates that compounds with the diazaspiro framework exhibit a variety of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. The specific biological activities of this compound include:

Antimicrobial Activity

A study assessed the antimicrobial properties of related diazaspiro compounds against various bacterial strains. The results suggested that these compounds could inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development.

Antitumor Activity

In vitro studies have shown that derivatives of diazaspiro compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of certain proteases and kinases that are crucial in cancer progression and inflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, researchers evaluated the minimum inhibitory concentrations (MICs) of various diazaspiro compounds against Mycobacterium tuberculosis H37Rv. This compound was included in the screening process, yielding promising results with an MIC value indicative of effective antimicrobial activity.

Case Study 2: Cytotoxicity Against Cancer Cells

A separate investigation focused on the cytotoxic effects of this compound on several cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate?

The compound is typically synthesized via asymmetric annulation or sulfinamide-directed addition strategies. For example:

  • Step 1 : Reacting tert-butyl azetidine-1,3-dicarboxylate with chiral sulfinyl aldimines in THF using LiHMDS as a base (1.0 M in THF, 5.0 mmol) to form intermediates.
  • Step 2 : Reduction with LiAlH4 (1.0 M in THF, 2.0 mmol) followed by cyclization with tosyl chloride and NaH (60%) to yield the spirocyclic product.
  • Key Conditions : Reactions are performed under inert atmosphere (N₂/Ar), and products are characterized by [α]²⁰D (optical rotation), ¹H/¹³C NMR, and HRMS .

Table 1 : Representative Synthetic Yields and Optical Purity

SubstituentYield (%)[α]²⁰D (c = 0.1 in MeOH)
2-Chloro-4-fluorophenyl92-14.40
Furan-3-yl91-20.60
Thiophen-2-yl90+44.00

Q. How is the structural integrity of this spirocyclic compound validated?

Advanced NMR spectroscopy and HRMS are critical:

  • ¹H NMR (400 MHz, CDCl₃): Key signals include sp³ C-H protons (δ 3.3–4.5 ppm) and tert-butyl groups (δ 1.4–1.5 ppm). Coupling constants (e.g., J = 9.2 Hz for axial protons) confirm stereochemistry .
  • ¹³C NMR (100 MHz): Carbonyl carbons (δ ~155–172 ppm) and quaternary spiro carbons (δ ~79–80 ppm) verify the spiro architecture .
  • HRMS : Mass accuracy within ±0.3 ppm confirms molecular formula (e.g., C₂₀H₂₉ClFN₂O₃S: calc. 431.1566, found 431.1569) .

Q. What safety precautions are essential when handling this compound?

  • Storage : Keep at 2–8°C in airtight containers away from heat/sparks (P210) .
  • PPE : Use gloves, goggles, and lab coats. Avoid inhalation (H335) and skin contact (H315/H319) .
  • Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this spiro scaffold?

  • Steric Effects : Bulky groups (e.g., tert-butylsulfinyl) hinder nucleophilic attack at the spiro nitrogen, favoring regioselective functionalization at C5 (e.g., aryl/heteroaryl addition) .
  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl, F) increase electrophilicity at the spiro center, accelerating ring-opening reactions. For example, 2-chloro-4-fluorophenyl derivatives undergo SNAr reactions 3× faster than unsubstituted analogs .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric syntheses involving this compound?

  • Chiral Auxiliaries : (R)-tert-Butylsulfinamide directs stereochemistry via chelation-controlled transition states, achieving >90% ee .
  • Solvent Effects : THF enhances Li⁺ coordination, improving diastereoselectivity (dr >20:1) compared to DCM or toluene .
  • Temperature Control : Reactions at -78°C minimize epimerization, while room temperature favors kinetic control .

Q. How does the compound’s stability vary under acidic or basic conditions?

  • Acidic Conditions (pH <3) : Rapid hydrolysis of tert-butyl esters (t₁/₂ = 2 h at 25°C) generates spiro[3.3]heptane-2,6-dicarboxylic acid (pKa ~4.35) .
  • Basic Conditions (pH >10) : The diazaspiro ring undergoes partial ring-opening via nucleophilic attack (e.g., OH⁻), forming linear diamines. Stabilizing additives (e.g., MgSO₄) reduce degradation by 40% .

Q. Methodological Considerations

Q. What chromatographic techniques resolve diastereomers of substituted derivatives?

  • Normal-Phase HPLC : Use Chiralpak IA/IB columns with hexane:IPA (90:10) at 1.0 mL/min; Rt differences of 2–5 min for enantiomers .
  • Flash Chromatography : Gradient elution (EtOAc/hexane 10→50%) separates diastereomers with ΔRf ≥0.15 .

Properties

IUPAC Name

ditert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-7-15(8-16)9-17(10-15)12(19)21-14(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCGJNFACJSGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653970
Record name Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-17-9
Record name 2,6-Bis(1,1-dimethylethyl) 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

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